3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
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Overview
Description
3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features a combination of sulfonamide and triazolopyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in inhibiting the growth of certain pathogens.
Medicine: Research has indicated potential antimalarial and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it may inhibit enzymes critical for the survival of the malaria parasite. In anticancer research, the compound could interfere with DNA replication or repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazolopyridine core and have been studied for their anticancer properties.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antibacterial and antifungal activities.
Uniqueness
What sets 3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its dual functionality, combining the properties of both sulfonamide and triazolopyridine moieties. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H27N5O3S/c28-22(23-14-13-21-25-24-20-6-2-5-17-27(20)21)12-9-18-7-10-19(11-8-18)31(29,30)26-15-3-1-4-16-26/h2,5-8,10-11,17H,1,3-4,9,12-16H2,(H,23,28) |
InChI Key |
DOYZVWDRJZVJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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